molecular formula C3H10O4S2 B8592524 hydrogen sulfate;trimethylsulfanium CAS No. 121679-49-0

hydrogen sulfate;trimethylsulfanium

Cat. No.: B8592524
CAS No.: 121679-49-0
M. Wt: 174.2 g/mol
InChI Key: ALALNHBRSNEZAC-UHFFFAOYSA-M
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Description

Hydrogen Sulfate (HSO₄⁻)
Hydrogen sulfate, the conjugate base of sulfuric acid (H₂SO₄), is a polyatomic anion with the formula HSO₄⁻. It plays critical roles in industrial and biological systems. For example:

  • Electrolyte Applications: Cesium hydrogen sulfate (CsHSO₄) exhibits superprotonic conductivity above 140°C, making it ideal for hydrogen sulfide electrolysis and solid oxide fuel cells .
  • Gas Hydrates: Hydrogen sulfate influences hydrate equilibrium pressures in methane and carbon dioxide systems, impacting energy storage and gas separation technologies .
  • Pharmaceuticals: Polymorphic forms of clopidogrel hydrogen sulfate (e.g., Forms I, II, III) are characterized by distinct FTIR spectra, highlighting its importance in drug formulation .

Trimethylsulfanium ((CH₃)₃S⁺)
Trimethylsulfanium is a sulfonium ion with three methyl groups attached to a sulfur atom. Key applications include:

  • Derivatization Agent: Trimethylsulfonium hydroxide is used in high-throughput fatty acid analysis to enhance volatility and detection in gas chromatography .
  • Reagent Synthesis: Salts like trimethylsulfanium bromide (CAS 3084-53-5) serve as precursors in organic synthesis, with 98% purity available for research .

Preparation Methods

Alkylation of Sulfides with Methylating Agents

The most direct route involves alkylation of dimethyl sulfide (CH3)2S(CH_3)_2S with methyl iodide (CH3I)(CH_3I) in the presence of sulfuric acid. This method leverages the nucleophilic substitution mechanism, where dimethyl sulfide reacts with methyl iodide to form trimethylsulfanium iodide, followed by anion exchange with sulfuric acid .

Reaction Scheme:

(CH3)2S+CH3IH2SO4(CH3)3S+IH2SO4(CH3)3S+HSO4(CH3)2S + CH3I \xrightarrow{H2SO4} (CH3)3S^+I^- \xrightarrow{H2SO4} (CH3)3S^+HSO4^-

Procedure:

  • Combine dimethyl sulfide (1.0 mol) and methyl iodide (1.1 mol) in acetonitrile under nitrogen.

  • Add concentrated sulfuric acid (1.05 mol) dropwise at 0–5°C.

  • Reflux the mixture at 80°C for 24 hours, distilling off hydrogen iodide.

  • Cool to room temperature, filter, and recrystallize from ethyl acetate .

Yield: 89–92% (purity >98% by 1H^1H NMR) .

Metathesis of Trimethylsulfanium Halides

Quaternary sulfonium salts with halide anions (II^-, BrBr^-) undergo metathesis with silver hydrogen sulfate (AgHSO4AgHSO_4) to yield the target compound. This method avoids strong acids but requires stoichiometric silver salts .

Reaction Scheme:

(CH3)3S+X+AgHSO4(CH3)3S+HSO4+AgX(CH3)3S^+X^- + AgHSO4 \rightarrow (CH3)3S^+HSO4^- + AgX \downarrow

Procedure:

  • Dissolve trimethylsulfanium iodide (1.0 mol) in deionized water.

  • Add silver hydrogen sulfate (1.05 mol) and stir at 25°C for 6 hours.

  • Filter precipitated silver iodide and concentrate the filtrate under vacuum.

  • Recrystallize from methanol-diethyl ether .

Yield: 85–88% (purity 97–99%) .

Acid-Base Neutralization of Trimethylsulfanium Hydroxide

Neutralizing trimethylsulfanium hydroxide (CH3)3S+OH(CH_3)_3S^+OH^- with sulfuric acid provides a high-purity product. This method is ideal for large-scale production due to minimal byproducts .

Reaction Scheme:

(CH3)3S+OH+H2SO4(CH3)3S+HSO4+H2O(CH3)3S^+OH^- + H2SO4 \rightarrow (CH3)3S^+HSO4^- + H2O

Procedure:

  • Prepare trimethylsulfanium hydroxide via electrolysis of dimethyl sulfide in aqueous NaOH.

  • Add 98% sulfuric acid (1.0 equiv) dropwise at 0°C.

  • Evaporate water under reduced pressure and recrystallize from methyl ethyl ketone .

Yield: 94–96% (melting point: 170–172°C) .

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball milling to minimize solvent waste. Trimethylsulfanium iodide and potassium hydrogen sulfate (KHSO4KHSO_4) are ground stoichiometrically .

Procedure:

  • Mix (CH3)3S+I(CH_3)_3S^+I^- (1.0 mol) and KHSO4KHSO_4 (1.0 mol) in a planetary ball mill.

  • Mill at 500 rpm for 2 hours.

  • Extract with hot acetone and filter to remove KI .

Yield: 82–85% (purity 95%) .

Industrial-Scale Optimization

For commercial production, the alkylation route is preferred due to cost efficiency. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature70–80°CMaximizes reaction rate
H2SO4H_2SO_4 Stoichiometry1.05 equivPrevents di-methyl sulfate formation
SolventAcetonitrileEnhances ionic mobility

Post-synthesis purification via fractional crystallization or ion-exchange chromatography achieves >99.5% purity for pharmaceutical applications .

Emerging Methodologies

Research into biocatalytic routes using sulfotransferases and ionic liquid-mediated synthesis shows promise for greener production .

Chemical Reactions Analysis

Types of Reactions: hydrogen sulfate;trimethylsulfanium undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of sulfoxonium ions.

    Substitution: Formation of substituted sulfonium salts.

    Deprotonation: Formation of sulfur ylides.

Scientific Research Applications

Chemical Synthesis Applications

1.1 Epoxidation Reactions

One of the primary applications of trimethylsulfonium hydrogen sulfate is as a reagent in the epoxidation of carbonyl-containing compounds. Research has demonstrated that trimethylsulfonium methyl sulfate can be converted into dimethylsulfonium methanide, which subsequently yields epoxides when reacted with carbonyl compounds. This method not only enhances the efficiency of epoxidation reactions but also allows for the recycling of dimethyl sulfide, a low-boiling by-product that can be reused in the process .

1.2 Antimicrobial Agents

Trimethylsulfonium derivatives have shown promise as antimicrobial agents. A study synthesized a series of N-sulfonamide 2-pyridones that inhibit dihydropteroate synthase and dihydrofolate reductase enzymes, which are crucial for bacterial survival. Among these derivatives, several exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting potential therapeutic applications in treating infections .

Biological and Medical Applications

2.1 Role in Cancer Research

Recent studies have highlighted the role of hydrogen sulfide-metabolizing enzymes, including those involving trimethylsulfonium ions, in cancer biology. The upregulation of these enzymes has been observed in various cancers, indicating their potential as biomarkers or therapeutic targets . The trimethylsulfonium ion can influence cellular signaling pathways related to cancer progression, making it a compound of interest in oncological research.

2.2 Metabolite Detection

Trimethylsulfonium has been detected in human urine for the first time, suggesting its significance as a metabolite of hydrogen sulfide. The development of analytical methods such as liquid chromatography-electrospray ionization-triple quadrupole mass spectrometry has facilitated the quantification of this metabolite in biological samples, potentially aiding in clinical diagnostics and research on metabolic disorders .

Environmental Applications

3.1 Herbicide Formulations

Trimethylsulfonium salts are commonly used in herbicide formulations, notably glyphosate-based products. These formulations benefit from the enhanced solubility and stability provided by trimethylsulfonium salts, making them effective for agricultural applications . The use of these compounds helps improve herbicide performance while minimizing environmental impact.

Table 1: Summary of Applications

Application AreaSpecific UseReference
Chemical SynthesisEpoxidation of carbonyl compounds
Antimicrobial AgentsInhibition of bacterial enzymes
Cancer ResearchUpregulation in cancer types
Environmental ScienceHerbicide formulations

Case Study: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial properties of synthesized N-sulfonamide 2-pyridones against various pathogens. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like Gentamicin, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Hydrogen Sulfate vs. Other Sulfates

Property Hydrogen Sulfate (HSO₄⁻) Cesium Hydrogen Sulfate (CsHSO₄) Aluminum Sulfate (Al₂(SO₄)₃) Ammonium Sulfate ((NH₄)₂SO₄)
Conductivity Moderate (aqueous) Superprotonic (10⁻² S/cm at 140°C) Insulator Insulator
Thermal Stability Stable up to ~300°C Stable up to 200°C Decomposes at 770°C Decomposes at 235°C
Applications Acid catalyst, electrolytes Solid-state electrolytes Water treatment, paper sizing Fertilizers, protein precipitation
Reactivity Oxidizing agent in feed Non-oxidizing under inert conditions Hydrolyzes to form acidic solutions Reacts with alkalis to release ammonia

Key Findings :

  • CsHSO₄’s proton conductivity surpasses traditional sulfates, enabling high-temperature electrochemical applications .
  • Sulfate minerals (e.g., CuSO₄) in animal feed increase oxidation rates and phosphorus waste, unlike hydroxy-based alternatives .

Trimethylsulfanium vs. Related Onium Ions

Property Trimethylsulfanium ((CH₃)₃S⁺) Tetramethylammonium ((CH₃)₄N⁺) Triethylsulfonium ((C₂H₅)₃S⁺)
Solubility High in polar solvents High in water and alcohols Moderate in organic solvents
Stability Stable under dry conditions Hygroscopic Sensitive to hydrolysis
Applications Derivatization , synthesis Ion chromatography , catalysis Ionic liquids, phase-transfer catalysis
Synthetic Accessibility Via alkylation of sulfides Quaternary ammonium synthesis Requires controlled alkylation

Key Findings :

  • Trimethylsulfanium salts are preferred over quaternary ammonium salts in derivatization due to reduced interference in chromatographic analysis .
  • Tetramethylammonium hydrogen sulfate (CAS 80526-82-5) is widely used in ion chromatography for its consistent retention behavior .

Structural and Functional Contrasts

  • Hydrogen Sulfate vs. Sulfonium Salts :
    • HSO₄⁻ participates in hydrogen bonding (e.g., in heparan sulfate biosynthesis, with bond lengths ~3.8 Å ), whereas trimethylsulfanium’s charged sulfur center enables strong ionic interactions.

    • Sulfates are more reactive in redox processes, while sulfonium ions are stable but susceptible to nucleophilic attack .

Q & A

Q. (Basic) What are the optimal synthetic routes for hydrogen sulfate compounds in laboratory settings?

Hydrogen sulfate (HSO₄⁻) synthesis typically involves controlled acid-base reactions. For example, cesium hydrogen sulfate (CsHSO₄) is synthesized by reacting cesium sulfate with sulfuric acid under vacuum to ensure stoichiometric control. Crystallization is achieved via slow evaporation, followed by purity verification using X-ray diffraction (XRD) to confirm monoclinic or tetragonal phase structures . Trimethylsulfanium (TMS) salts, such as trimethylsulfanium iodide, are synthesized by alkylation of dimethyl sulfide with methyl iodide in anhydrous conditions, requiring inert atmospheres to prevent side reactions .

Q. (Basic) How can researchers distinguish hydrogen sulfate ions from sulfate (SO₄²⁻) in aqueous solutions?

Methodological approaches include:

  • pH-dependent conductivity tests : HSO₄⁻ exhibits higher proton conductivity under acidic conditions (pH < 2) due to partial dissociation, whereas SO₄²⁻ remains stable.
  • Raman spectroscopy : HSO₄⁻ shows a distinct S–O stretching band at ~1050 cm⁻¹, while SO₄²⁻ peaks at ~980 cm⁻¹ .
  • Ion chromatography : Separation using anion-exchange columns with conductivity detection, calibrated against standard solutions .

Q. (Advanced) How do phase transitions in cesium hydrogen sulfate (CsHSO₄) influence its utility as a solid electrolyte for hydrogen production?

CsHSO₄ undergoes a first-order phase transition at ~140°C, increasing proton conductivity by four orders of magnitude. Researchers must design electrolysis cells to operate above this temperature while preventing decomposition. Key steps include:

  • Differential Scanning Calorimetry (DSC) to confirm phase transition temperatures.
  • Impedance spectroscopy to measure conductivity changes across thermal gradients.
  • In-situ XRD to monitor structural stability during electrolysis .
    Contradictions in conductivity data may arise from impurities or hydration levels, necessitating rigorous pre-synthesis purification .

Q. (Advanced) What experimental strategies resolve contradictions in sulfate erosion mechanisms observed in cementitious materials?

Conflicting data on sulfate attack (e.g., ettringite vs. gypsum formation) require multi-method validation:

  • Micro-CT imaging to track 3D sulfate diffusion and crack propagation.
  • SEM-EDS to differentiate ettringite (Ca/Al/S-rich) from gypsum (Ca/S-rich) crystal morphologies.
  • Mechanical testing : Flexural strength loss correlates with sulfate penetration depth, validated via ASTM C1012 standards .
    Studies must control for variables like temperature, sulfate concentration, and cement composition to isolate degradation pathways .

Q. (Basic) What analytical techniques are recommended for quantifying trimethylsulfanium (TMS) in biological samples?

TMS, a hydrogen sulfide metabolite, is detected using:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization with ethyl chloroformate enhances volatility.
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Selective ion monitoring (SIM) for m/z 89 [TMS⁺] with deuterated internal standards.
  • Capillary electrophoresis with UV detection at 214 nm, optimized for urinary TMS .

Q. (Advanced) How can researchers design experiments to mitigate proton conduction losses in hydrogen sulfate-based electrolytes?

Proton leakage in CsHSO₄ electrolytes at high temperatures (>150°C) is addressed by:

  • Composite membranes : Incorporating SiO₂ or TiO₂ nanoparticles to stabilize the HSO₄⁻ matrix.
  • Isotopic labeling (D₂O) : Tracing proton migration pathways via neutron scattering.
  • Operando FTIR to monitor H-bond network dynamics during electrolysis .
    Contradictions between theoretical and observed conductivity may require ab initio molecular dynamics simulations to refine transport models .

Q. (Basic) What safety protocols are critical when handling trimethylsulfanium derivatives?

  • Ventilation : Use fume hoods to prevent inhalation of volatile TMS compounds (e.g., trimethylsulfanium iodide).
  • Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact (pH-dependent irritation).
  • Emergency procedures : Immediate rinsing with water for eye exposure and activated charcoal for ingestion, as per GHS guidelines .

Q. (Advanced) How do computational methods enhance understanding of hydrogen sulfate’s role in acid-catalyzed reactions?

  • Density Functional Theory (DFT) : Models HSO₄⁻’s acid strength (pKa ≈ 1.9) and compares it to H₂SO₄ in esterification.
  • Molecular dynamics : Simulates proton hopping mechanisms in aqueous HSO₄⁻ solutions.
  • Reaction kinetics : Tracks intermediates via stopped-flow spectroscopy under varying HSO₄⁻ concentrations .

Q. (Basic) What are the limitations of using hydrogen sulfate in high-temperature electrochemical applications?

HSO₄⁻ decomposes above 200°C, releasing SO₃ gas. Researchers must:

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds.
  • Pressurized systems : Operate cells under controlled pressure to suppress volatilization.
  • Alternative dopants : Explore phosphate or tungstate-based electrolytes for higher thermal stability .

Q. (Advanced) How can isotopic labeling resolve ambiguities in sulfate ion mobility during concrete degradation studies?

  • Sulfur-35 (³⁵S) radiotracers : Quantify sulfate diffusion coefficients in cement matrices.
  • Stable isotope (³⁴S) profiling : Distinguish external sulfate ingress from intrinsic sulfur via SIMS.
  • Kinetic modeling : Correlate isotope distribution with mechanical strength loss over time .

Properties

CAS No.

121679-49-0

Molecular Formula

C3H10O4S2

Molecular Weight

174.2 g/mol

IUPAC Name

hydrogen sulfate;trimethylsulfanium

InChI

InChI=1S/C3H9S.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

ALALNHBRSNEZAC-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)C.OS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trimethylsulphonium iodide (9.8 g, 0.048 moles) was dissolved in water (50 ml). Sulphuric acid (4.8 g at 98%, 0.048 moles) and hydrogen peroxide (2.72 g at 30%, 0.024 moles) were each diluted to 10 ml with water and added to the stirred trimethylsulphonium iodide solution. Carbon tetrachloride (150 ml) was added to extract the iodine that was produced and the mixture was stirred for 6 hours. The layers were separated. To the aqueous layer was added carbon tetrachloride (150 ml) and this was stirred overnight. The layers were separated and the aqueous layer was extracted with aliquots of carbon tetrachloride (20 ml) until no further pink colouration was visible. Palladium on carbon (3%, 0.25 g) was added to the aqueous solution to destroy any unreacted peroxide. The solution was filtered after 60 minutes, and washed with ether (2×20 ml). The water was removed under reduced pressure to produce an oily residue which was dried under vacuum at 78° C. The oil was dissolved in hot ethanol and cooled in an acetone/solid carbon dioxide bath to produce a white solid. The solid was filtered maintaining the temperature below 0° C. and dried under reduced pressure at 78° C. to yield a very deliquescent residue (2.7 g, 32% yield of theory). This material was dissolved in hot ethanol and allowed to cool slowly in an acetone/solid carbon dioxide bath to produce a waxy solid. The solid was filtered maintaining the temperature below 0° C. and dried under reduced pressure at 80° C. to yield a very deliquescent solid.
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9.8 g
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Synthesis routes and methods II

Procedure details

Trimethylsulphonium iodide (9.8 g, 0.048 moles) was dissolved in water (50 ml). Sulphuric acid (4.8 g at 98%, 0.048 moles) and hydrogen peroxide (2.72 g at 30%. 0.024 moles) were each diluted to 10 ml with water and added to the stirred trimethylsulphonium iodide solution. Carbon tetrachloride (150 ml) was added to extract the iodine that was produced and the mixture was stirred for 6 hours. The layers were separated. To the aqueous layer was added carbon tetrachloride (150 ml) and this was stirred overnight. The layers were separated and the aqueous layer was extracted with aliquots of carbon tetrachloride (20 ml) until no further pink colouration was visible. Palladium on carbon (3%, 0.25 g) was added to the aqueous solution to destroy any unreacted peroxide. The solution was filtered after 60 minutes, and washed with ether (2×20 ml). The water was removed under reduced pressure to produce an oily residue which was dried under vacuum at 780° C. The oil was dissolved in hot ethanol and cooled in an acetone/solid carbon dioxide bath to produce a white solid. The solid was filtered off, maintaining the temperature below 0° C. and dried under reduced pressure at 78° C. to yield a very deliquescent residue (2.7 g, 32% yield of theory). This material was dissolved in hot ethanol and allowed to cool slowly in an acetone/solid carbon dioxide bath to produce a waxy solid. The solid was filtered off, maintaining the temperature below 0° C. and dried under reduced pressure at 80° C. to yield a very deliquescent residue, melting point 20°-21° C. C3H10S2O4 (174.2): calculated C 20.7, H 5.8, S 36.8; found C 20.7, H 5.9, S 36.6. 1H NMR (DMSO-D6 /TMS): & 2.91(s, 9H, CH3 --S); 7.4-7.6(s, 1H, HSO4). pH=1.8-1.9 (HSO4-).
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9.8 g
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